BMS-1001

Vue d'ensemble

Description

BMS-1001 est un inhibiteur de petite molécule qui cible l'interaction entre la protéine 1 de mort cellulaire programmée (PD-1) et son ligand, le ligand 1 de mort cellulaire programmée (PD-L1). Cette interaction est une voie cruciale de point de contrôle immunitaire que les tumeurs exploitent pour échapper au système immunitaire. En inhibant cette interaction, this compound peut potentiellement restaurer la capacité du système immunitaire à reconnaître et à attaquer les cellules cancéreuses .

Mécanisme D'action

Target of Action

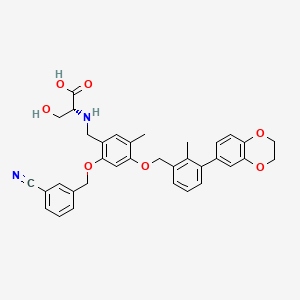

BMS-1001, also known as (2~{R})-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-phenyl]methoxy]-5-methyl-phenyl]methylamino]-3-oxidanyl-propanoic acid, is a potent inhibitor of the PD-1/PD-L1 interaction . The primary targets of this compound are the immune checkpoint proteins PD-1 and PD-L1 .

Mode of Action

This compound binds to human PD-L1 and blocks its interaction with PD-1 . This interaction is crucial for the immune system’s response to cancer cells. By blocking this interaction, this compound can alleviate the inhibitory effect of soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes .

Biochemical Pathways

The PD-1/PD-L1 pathway plays a significant role in the immune system’s ability to fight cancer. Overexpression of PD-L1 in tumor cells induces the PD-1/PD-L1 pathway, which inhibits T cell mediated anti-tumor immune response, thereby facilitating the survival of tumor cells . By inhibiting this pathway, this compound can potentially enhance the body’s immune response against cancer cells .

Result of Action

The primary result of this compound’s action is the alleviation of the inhibitory effect of soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . This could potentially enhance the immune system’s ability to fight cancer cells.

Analyse Biochimique

Biochemical Properties

BMS-1001 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The crystal structure of this compound indicates that it forms a deep hydrophobic pocket, which may be responsible for its increased potency .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Its effects on metabolic flux or metabolite levels are currently being studied .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

BMS-1001 est synthétisé par un processus de synthèse organique à plusieurs étapes. La synthèse implique la formation de plusieurs intermédiaires clés, qui sont ensuite couplés pour former le produit final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour garantir que les transformations chimiques souhaitées se produisent efficacement .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est mise à l'échelle pour accueillir des quantités plus importantes. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

BMS-1001 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation spécifique, mais impliquent souvent des températures, des pressions et des niveaux de pH contrôlés .

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'interaction PD-1/PD-L1 et développer de nouveaux inhibiteurs.

Biologie : Employé dans des tests cellulaires pour étudier le rôle de PD-1/PD-L1 dans la régulation immunitaire.

Médecine : Exploré comme agent thérapeutique potentiel pour l'immunothérapie du cancer.

Mécanisme d'action

This compound exerce ses effets en se liant à PD-L1 et en empêchant son interaction avec PD-1. Ce blocage restaure l'activité des cellules T, qui peuvent ensuite reconnaître et attaquer les cellules cancéreuses. Les cibles moléculaires impliquées comprennent le récepteur PD-1 sur les cellules T et le ligand PD-L1 sur les cellules tumorales. La voie implique l'inhibition de l'interaction PD-1/PD-L1, conduisant à l'activation des réponses immunitaires médiées par les cellules T .

Applications De Recherche Scientifique

BMS-1001 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 in immune regulation.

Medicine: Explored as a potential therapeutic agent for cancer immunotherapy.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting immune checkpoints.

Comparaison Avec Des Composés Similaires

Composés similaires

BMS-1166 : Un autre inhibiteur de petite molécule de l'interaction PD-1/PD-L1 avec une puissance et un mécanisme d'action similaires.

Incyte-001 : Un inhibiteur de petite molécule avec une structure chimique différente mais une activité biologique similaire.

Incyte-011 : Un autre inhibiteur PD-1/PD-L1 avec des caractéristiques structurelles et des propriétés biologiques distinctes.

Unicité

BMS-1001 est unique en raison de sa forte puissance et de sa faible toxicité par rapport aux autres inhibiteurs. Il a montré une activité de liaison supérieure à PD-L1 et restaure efficacement la fonction des cellules T avec un minimum d'effets secondaires. Sa structure chimique permet également une meilleure stabilité métabolique et une meilleure biodisponibilité orale .

Propriétés

IUPAC Name |

(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O7/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40)/t30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNXGZKSIKQKAH-SSEXGKCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BMS-1001 interact with its target and what are the downstream effects?

A: this compound directly binds to human PD-L1, effectively blocking its interaction with PD-1. [, , ] This inhibition prevents the PD-1/PD-L1 pathway from suppressing T-cell activation, allowing T cells to recognize and attack cancer cells more effectively. [, ] Specifically, this compound has been shown to alleviate the inhibitory effect of both soluble and cell surface-associated PD-L1 on T-cell receptor-mediated activation of T-lymphocytes. []

Q2: What is unique about this compound's mechanism of action compared to other PD-L1 inhibitors?

A: Research suggests that this compound, alongside another BMS compound (BMS-1166), induces dimerization of PD-L1 upon binding. [] Molecular dynamics simulations reveal that a single this compound molecule initially binds to one PD-L1 monomer, subsequently facilitating the recruitment and binding of a second PD-L1 monomer. This dimerization process appears crucial for the antagonistic activity of this compound against PD-L1. []

Q3: How does the structure of this compound contribute to its potency?

A: X-ray crystallography studies of this compound complexed with PD-L1 provide insights into its molecular interactions. [] While specific structural features responsible for increased potency compared to earlier molecules haven't been explicitly described in the provided abstracts, these studies are crucial for understanding the structure-activity relationship and guiding further optimization. []

Q4: What is the current status of this compound in terms of clinical development?

A: Although this compound demonstrates promising in vitro activity, including sub-micromolar EC50 values for blocking the PD-1/PD-L1 interaction, [] it's crucial to note that further research and development are necessary before clinical trials can be initiated. Optimization of the compound's structure is crucial to enhance its activity and advance it towards therapeutic applications. []

Q5: What are the potential advantages of small molecule inhibitors like this compound over existing antibody-based therapies targeting PD-1/PD-L1?

A: While antibody therapies have shown remarkable success in targeting the PD-1/PD-L1 pathway, small molecule inhibitors like this compound offer potential benefits such as oral bioavailability, improved tissue penetration, and potentially lower production costs. [, ] These advantages could broaden the accessibility and feasibility of cancer immunotherapy in the future.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)phenyl]morpholine](/img/structure/B2905402.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905407.png)

![5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2905409.png)

![Tert-butyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2905410.png)

![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2905411.png)

![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2905416.png)

![N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2905418.png)